4-(4-Ethoxyphenyl)-3-methyl-1-{[1,2,4]triazolo[4,3-B]pyridazin-6-YL}-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one
Overview
Description
4-(4-Ethoxyphenyl)-3-methyl-1-{[1,2,4]triazolo[4,3-B]pyridazin-6-YL}-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining multiple rings, including triazolo, pyridazin, and pyrazolo moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethoxyphenyl)-3-methyl-1-{[1,2,4]triazolo[4,3-B]pyridazin-6-YL}-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one typically involves multi-step reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization reactions to form the final product. Common reagents used in these reactions include ethyl bromoacetate, hydrazine hydrate, and various catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the concentration of reagents. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethoxyphenyl)-3-methyl-1-{[1,2,4]triazolo[4,3-B]pyridazin-6-YL}-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
4-(4-Ethoxyphenyl)-3-methyl-1-{[1,2,4]triazolo[4,3-B]pyridazin-6-YL}-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe to investigate biological pathways and interactions at the molecular level.
Medicine: It has potential therapeutic applications, including as an inhibitor of specific enzymes or receptors involved in disease processes.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-Ethoxyphenyl)-3-methyl-1-{[1,2,4]triazolo[4,3-B]pyridazin-6-YL}-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methoxyphenyl)-3-methyl-1-{[1,2,4]triazolo[4,3-B]pyridazin-6-YL}-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one
- 4-(4-Chlorophenyl)-3-methyl-1-{[1,2,4]triazolo[4,3-B]pyridazin-6-YL}-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one
Uniqueness
The uniqueness of 4-(4-Ethoxyphenyl)-3-methyl-1-{[1,2,4]triazolo[4,3-B]pyridazin-6-YL}-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one lies in its specific substitution pattern and the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for exploring new chemical reactions and developing novel therapeutic agents .
Properties
IUPAC Name |
4-(4-ethoxyphenyl)-3-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O2/c1-3-29-14-6-4-13(5-7-14)15-10-18(28)22-20-19(15)12(2)24-27(20)17-9-8-16-23-21-11-26(16)25-17/h4-9,11,15H,3,10H2,1-2H3,(H,22,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGAGXPZSJCTBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CC(=O)NC3=C2C(=NN3C4=NN5C=NN=C5C=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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